molecular formula C15H21BrN2O4S B3579692 2-(4-BROMOPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-BROMOPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B3579692
M. Wt: 405.3 g/mol
InChI Key: PIYOWVWRDAXRAC-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(propylsulfonyl)piperazino]-1-ethanone is a synthetic small molecule characterized by a piperazine ring substituted with a propylsulfonyl group and an ethanone moiety linked to a 4-bromophenoxy substituent. The bromophenoxy group enhances steric bulk and electronic effects, while the propylsulfonyl group contributes to hydrophobicity and metabolic stability. Its synthesis typically involves reacting bromoacetyl chloride with a pre-synthesized 4-(propylsulfonyl)piperazine derivative under controlled conditions .

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-2-11-23(20,21)18-9-7-17(8-10-18)15(19)12-22-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYOWVWRDAXRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy derivatives. This is followed by the introduction of the piperazine ring and subsequent sulfonylation to achieve the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromo-phenol derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by targeting specific enzymes involved in cell proliferation and survival pathways.
  • Neuropharmacology : The piperazine ring is known for its activity on neurotransmitter receptors, indicating potential uses in treating neurological disorders.

Biological Studies

Research has shown that compounds with similar structures can modulate biological pathways by acting as enzyme inhibitors or receptor antagonists.

  • Mechanism of Action : It may inhibit enzymes such as carbonic anhydrase or modulate G-protein coupled receptors, leading to altered signaling pathways associated with various diseases.

Synthesis of Derivatives

The unique structure of 2-(4-Bromophenoxy)-1-[4-(propylsulfonyl)piperazino]-1-ethanone serves as a building block for synthesizing more complex molecules.

  • Structure-Activity Relationship (SAR) : Researchers can modify the bromophenoxy or piperazine components to enhance potency or reduce side effects, allowing for tailored therapeutic agents.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various piperazine derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast cancer cells, suggesting further exploration into its mechanisms could yield valuable insights into cancer treatment options .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological applications, derivatives of the compound were tested for their effects on serotonin and dopamine receptors. The findings indicated potential anxiolytic properties, paving the way for further investigations into its use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonyl piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of this compound can be contextualized by comparing it to structurally analogous derivatives. Key differences arise in the substituents on the piperazine ring and the ethanone-linked aromatic groups. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Piperazine Substituent Ethanone Substituent Key Features
2-(4-Bromophenoxy)-1-[4-(propylsulfonyl)piperazino]-1-ethanone C₁₈H₂₄BrN₂O₄S 457.31 g/mol Propylsulfonyl 4-Bromophenoxy High hydrophobicity due to propyl chain; bromine enhances steric bulk
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5) C₁₈H₁₈BrFN₂O₄S 457.31 g/mol 4-Fluorophenylsulfonyl 4-Bromophenoxy Fluorine introduces electronegativity; may alter receptor binding
2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime (CAS 551921-46-1) C₂₆H₂₈FN₃O 417.50 g/mol Benzhydryl 4-Fluorophenyl Bulky benzhydryl group may reduce membrane permeability

Key Observations:

  • The benzhydryl group in CAS 551921-46-1 significantly increases steric hindrance, which may limit bioavailability .
  • Ethanone Substituents: The 4-bromophenoxy group (target compound) is bulkier and more polarizable than the 4-fluorophenyl group in CAS 551921-46-1, possibly favoring interactions with hydrophobic binding pockets in biological targets .

Pharmacological and Functional Insights

  • Antiproliferative Activity: Piperazine derivatives with sulfonyl groups (e.g., propylsulfonyl) have shown preliminary antiproliferative effects in cancer cell lines, likely due to interference with kinase signaling .
  • Receptor Binding: Fluorophenylsulfonyl derivatives (e.g., CAS 439939-70-5) may exhibit enhanced NMDA receptor modulation, as fluorinated aromatic systems are known to interact with glutamate-binding domains .

Biological Activity

2-(4-Bromophenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone is a synthetic compound belonging to the class of piperazine derivatives. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21BrN2O4S
  • Molecular Weight : 405.31 g/mol
  • IUPAC Name : 2-(4-bromophenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone

The structural uniqueness of this compound arises from the combination of a bromophenoxy group and a propylsulfonyl-substituted piperazine, which may influence its biological activity.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds, including those with bromophenyl and sulfonyl substitutions, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate:

  • Antibacterial Activity : Compounds similar to 2-(4-bromophenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
  • Antifungal Activity : Certain phenoxyacetic acid derivatives are recognized for their antifungal properties, suggesting that 2-(4-bromophenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone may also exhibit similar effects .

The mechanism by which 2-(4-bromophenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone exerts its biological effects is not fully elucidated but may involve:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological responses. This interaction can alter signaling pathways within cells, contributing to its pharmacological effects .
  • Oxidative Stress Modulation : Some studies suggest that related compounds can influence oxidative stress levels in cells, potentially offering protective effects against oxidative damage .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of compounds structurally related to 2-(4-bromophenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone:

StudyFindings
Ali & Shaharyar (2007)Demonstrated antimicrobial properties of phenoxyacetic acid derivatives.
Kunsch et al. (2005)Identified anti-inflammatory and antioxidant activities in related compounds.
Iqbal et al. (2007)Reported antibacterial effects linked to increased electron density in brominated compounds.

These findings suggest a promising avenue for further research into the biological applications of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-BROMOPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 2
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2-(4-BROMOPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE

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